Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate
Overview
Description
Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7F2N2O3 It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to the carbon chain
Preparation Methods
The synthesis of Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Chemical Reactions Analysis
Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazo coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate involves the reactivity of the diazo group. The diazo group can participate in various chemical reactions, including cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds such as:
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Butanoic acid, 2-diazo-3-oxo-, ethyl ester: Lacks the fluorine atoms, leading to different reactivity and applications.
Butanoic acid, 2-[(dimethylamino)methylene]-4,4-difluoro-3-oxo-, ethyl ester: Contains a dimethylamino group, affecting its chemical properties and uses .
Biological Activity
Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate (CAS: 107910-16-7) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant research findings and case studies.
- Molecular Formula : CHFNO
- Molar Mass : 192.12 g/mol
- CAS Number : 107910-16-7
This compound features a diazo group and difluoro substituents, which enhance its reactivity and potential interactions with biological targets. The presence of these functional groups makes it a candidate for various synthetic applications in organic chemistry and pharmaceuticals.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with diazomethane in the presence of difluorinated reagents. This method allows for the incorporation of the diazo group while maintaining the integrity of the difluoro substituents.
This compound exhibits biological activity primarily through its role as an enzyme inhibitor. It has been studied for its potential to inhibit diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in lipid metabolism and associated with metabolic disorders such as obesity and type II diabetes .
Case Studies and Research Findings
-
Inhibition of DGAT1 :
- A study indicated that this compound acts as a modulator of DGAT1 activity, showing promise in reducing body weight and improving glucose tolerance in animal models .
- Gene knockout studies demonstrated that compounds inhibiting DGAT1 could lead to significant metabolic improvements, suggesting a therapeutic potential for treating insulin resistance .
- Pharmacological Applications :
- Synthetic Applications :
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4,4-Difluoro-3-Oxobutanoate | CHFO | Lacks diazo group; used in pharmaceuticals |
Ethyl Trifluoroacetoacetate | CHFO | Contains trifluoromethyl group; high reactivity |
Ethyl 2-Amino-4,4-Difluoro-3-Oxobutanoate | CHFN O | Contains amino group; versatile in synthetic applications |
Properties
IUPAC Name |
ethyl 2-diazo-4,4-difluoro-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O3/c1-2-13-6(12)3(10-9)4(11)5(7)8/h5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNHOTWLIKKBOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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